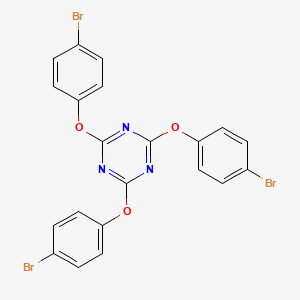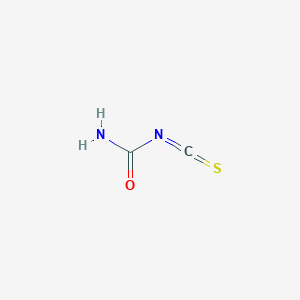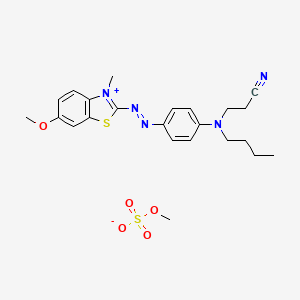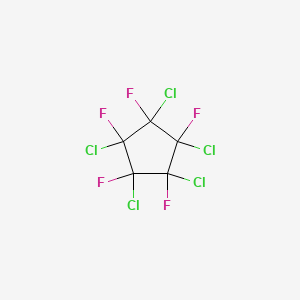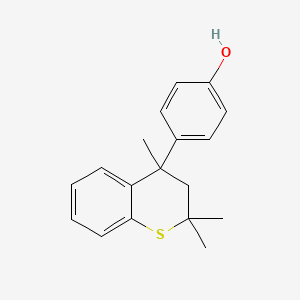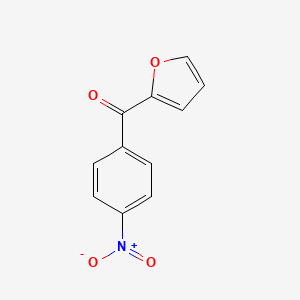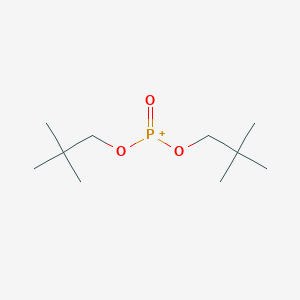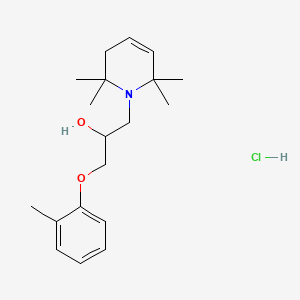
1(2H)-Pyridineethanol, 3,6-dihydro-alpha-((2-methylphenoxy)methyl)-2,2,6,6-tetramethyl-, hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1(2H)-Pyridineethanol, 3,6-dihydro-alpha-((2-methylphenoxy)methyl)-2,2,6,6-tetramethyl-, hydrochloride is a complex organic compound It is characterized by its unique structure, which includes a pyridine ring, an ethanol group, and a tetramethyl-substituted backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1(2H)-Pyridineethanol, 3,6-dihydro-alpha-((2-methylphenoxy)methyl)-2,2,6,6-tetramethyl-, hydrochloride typically involves multiple steps:
Formation of the Pyridine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Ethanol Group: This step might involve the reduction of a corresponding ketone or aldehyde.
Attachment of the 2-Methylphenoxy Group: This can be done through nucleophilic substitution reactions.
Tetramethyl Substitution:
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
1(2H)-Pyridineethanol, 3,6-dihydro-alpha-((2-methylphenoxy)methyl)-2,2,6,6-tetramethyl-, hydrochloride can undergo various types of chemical reactions:
Oxidation: The ethanol group can be oxidized to a corresponding aldehyde or carboxylic acid.
Reduction: The pyridine ring can be reduced to a piperidine ring under appropriate conditions.
Substitution: The phenoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the ethanol group would yield an aldehyde or carboxylic acid, while reduction of the pyridine ring would yield a piperidine derivative.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in biochemical assays or as a probe in molecular biology.
Medicine: Possible applications in drug development or as a therapeutic agent.
Industry: Use in the production of specialty chemicals or materials.
Wirkmechanismus
The mechanism of action of 1(2H)-Pyridineethanol, 3,6-dihydro-alpha-((2-methylphenoxy)methyl)-2,2,6,6-tetramethyl-, hydrochloride would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyridineethanol Derivatives: Compounds with similar structures but different substituents on the pyridine ring or ethanol group.
Phenoxyalkyl Compounds: Compounds with phenoxy groups attached to alkyl chains.
Tetramethyl Substituted Compounds: Compounds with multiple methyl groups attached to the backbone.
Uniqueness
1(2H)-Pyridineethanol, 3,6-dihydro-alpha-((2-methylphenoxy)methyl)-2,2,6,6-tetramethyl-, hydrochloride is unique due to its specific combination of functional groups and substituents, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
23793-70-6 |
|---|---|
Molekularformel |
C19H30ClNO2 |
Molekulargewicht |
339.9 g/mol |
IUPAC-Name |
1-(2-methylphenoxy)-3-(2,2,6,6-tetramethyl-3H-pyridin-1-yl)propan-2-ol;hydrochloride |
InChI |
InChI=1S/C19H29NO2.ClH/c1-15-9-6-7-10-17(15)22-14-16(21)13-20-18(2,3)11-8-12-19(20,4)5;/h6-11,16,21H,12-14H2,1-5H3;1H |
InChI-Schlüssel |
LAUQWAOQJBVVAV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CC=C1OCC(CN2C(CC=CC2(C)C)(C)C)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



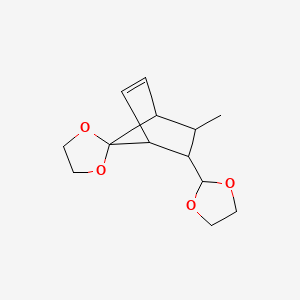
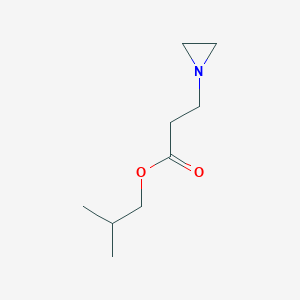
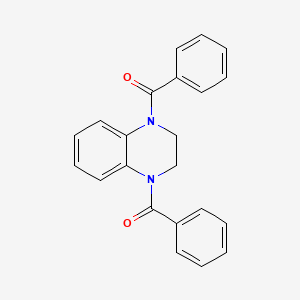

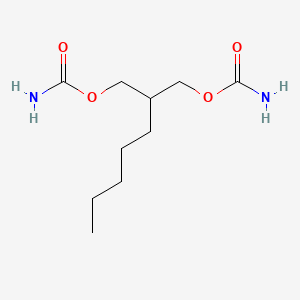
![6-Benzoyl-7-(1h-indol-3-ylmethyl)hexahydrofuro[2,3-c]pyridin-2(3h)-one](/img/structure/B14697928.png)
